

# Technical Monograph: 1-Chloro-3-(2-chlorophenyl)propan-2-one

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## Compound of Interest

**Compound Name:** 1-Chloro-3-(2-chlorophenyl)propan-2-one  
**CAS No.:** 128426-51-7  
**Cat. No.:** B1369446

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High-Purity Synthesis, Reactivity Profile, and Pharmaceutical Applications

## Chemical Identity & Physicochemical Profile

**1-Chloro-3-(2-chlorophenyl)propan-2-one** is a specialized

-haloketone intermediate. Structurally, it consists of an acetone skeleton flanked by a reactive -chloro group on one side and a sterically significant ortho-chlorophenyl moiety on the other. This bifunctionality makes it a "linchpin" scaffold in the synthesis of fused heterocycles andazole antifungals.

Property	Specification
IUPAC Name	1-Chloro-3-(2-chlorophenyl)propan-2-one
Common Name	-Chloro-2-chlorobenzyl methyl ketone
Molecular Formula	
Molecular Weight	203.06 g/mol
CAS Number	Not widely indexed as commodity; Analogous to 14123-60-5 (Parent Ketone)
Appearance	Pale yellow to colorless oil (tends to darken upon oxidation)
Solubility	Soluble in DCM, THF, Toluene; Insoluble in water
Stability	Moisture sensitive; prone to polymerization if uninhibited
Hazard Class	Lachrymator, Skin Corrosive, Acute Toxicity

## Synthetic Methodologies

For research-grade applications requiring high regiochemical purity, the Modified Nierenstein Reaction (via Diazomethane) is the superior protocol. While direct chlorination of the parent ketone is possible, it often yields inseparable mixtures of benzylic (C3) and terminal (C1) chlorides due to the competing enolization of the benzylic protons [1].

### Protocol A: The "Precision" Route (Via Acid Chloride)

This method guarantees the insertion of the chlorine atom at the terminal position, avoiding benzylic halogenation.

Reaction Scheme:

- Activation: 2-Chlorophenylacetic acid

Acid Chloride.

- Homologation: Acid Chloride + Diazomethane

-Diazoketone.[1]

- Halogenation:

-Diazoketone + HCl (gas)

Product.

## Step-by-Step Methodology:

- Acid Chloride Formation:
  - Dissolve 10.0 g of 2-chlorophenylacetic acid in 50 mL anhydrous DCM.
  - Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.
  - Stir for 2 hours at RT until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.
- Diazoketone Generation (Critical Safety Step):
  - Pre-requisite: Use fire-polished glassware (no ground joints) to generate Diazomethane ( ).
  - Add the crude acid chloride (dissolved in ) dropwise to a solution of excess (2.5 eq) in at -10°C.
  - Observation: Evolution of gas. Stir for 1 hour.
- Conversion to

-Chloroketone:

- Pass anhydrous HCl gas through the diazoketone solution at 0°C.
- Endpoint: Nitrogen evolution stops, and the yellow color fades to colorless.
- Workup: Wash with saturated  
  
, brine, dry over  
  
, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc 9:1).

## Protocol B: Direct Chlorination (Scale-Up Alternative)

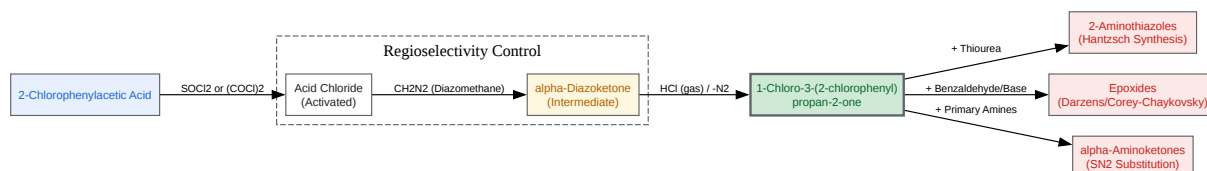
For larger batches where downstream purification is robust, direct chlorination of 1-(2-chlorophenyl)propan-2-one using Sulfuryl Chloride (

) is viable but less selective [2].

- Reagent:  
  
(1.0 eq) in  
  
at 0°C.
- Mechanism: Radical or ionic chlorination via enol.
- Risk: High probability of chlorination at the benzylic position (C3) due to conjugation with the aromatic ring.

## Visualization: Synthetic Logic & Pathways

The following diagram illustrates the critical decision pathways for synthesis and the downstream utility of the molecule.



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Figure 1: Synthetic workflow from acid precursor to target

-chloroketone, highlighting the divergent downstream applications in heterocyclic chemistry.

## Reactivity & Pharmaceutical Applications

The core value of **1-Chloro-3-(2-chlorophenyl)propan-2-one** lies in its bifunctional reactivity. It serves as a "electrophilic acetone equivalent" capable of forming complex fused rings.

### A. Hantzsch Thiazole Synthesis

This is the primary application. Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles, a scaffold common in anti-inflammatory and dopaminergic drugs [3].

- Mechanism: Nucleophilic attack by sulfur on the  $\alpha$ -carbon (C1), followed by cyclization onto the carbonyl oxygen.
- Conditions: Reflux in Ethanol/Isopropanol for 2-4 hours.

### B. Darzens Condensation (Epoxide Formation)

Reaction with aldehydes under basic conditions yields

$\alpha$ -epoxy ketones (glycidic esters).

- Utility: Precursors to Azole Antifungals. The 2-chlorophenyl motif is ubiquitous in antifungals (e.g., Clotrimazole, Prothioconazole analogs) [4].

## C. Friedel-Crafts Cyclization

Under strong Lewis Acid conditions (

), the molecule can undergo intramolecular cyclization to form substituted Indanones, provided the ring deactivation by the chlorine atom is overcome.

## Safety & Handling (Self-Validating Protocols)

Critical Warning:

-Haloketones are potent lachrymators (tear gas agents) and alkylating agents.

Hazard	Mitigation Protocol
Lachrymatory Effect	All weighing and transfers must occur inside a functioning fume hood. Do not transport open containers.
Skin Toxicity	Double-glove (Nitrile + Laminate). These compounds penetrate standard latex rapidly.
Waste Disposal	Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal into halogenated waste streams.
Diazomethane Use	If using Protocol A: Use blast shields. Do not use ground glass joints (explosion hazard). Use a dedicated diazomethane kit with clear-seal joints.

## References

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## Sources

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- [2.  \$\alpha\$ -Chloro ketone and  \$\alpha\$ -Chloro aldehyde synthesis by chlorination \[organic-chemistry.org\]](#)
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